molecular formula C22H40ClN B074682 Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride CAS No. 1330-85-4

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride

Cat. No.: B074682
CAS No.: 1330-85-4
M. Wt: 354.0 g/mol
InChI Key: NWUZFHOECSNOOL-UHFFFAOYSA-M
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Description

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its surfactant properties, making it valuable in formulations requiring emulsification, dispersion, and antimicrobial activity. The compound is also referred to as dodecylbenzyltrimethylammonium chloride and has the molecular formula C({22})H({40})ClN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride typically involves the quaternization of dodecylbenzylamine with methyl chloride. The reaction is carried out under mild conditions, often in an organic solvent such as ethanol or isopropanol. The process can be summarized as follows:

    Starting Materials: Dodecylbenzylamine and methyl chloride.

    Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (20-40°C) to facilitate the quaternization process.

    Procedure: Dodecylbenzylamine is dissolved in the solvent, and methyl chloride gas is bubbled through the solution. The reaction mixture is stirred until the formation of the quaternary ammonium salt is complete.

    Purification: The product is isolated by filtration or precipitation, followed by washing with a non-polar solvent to remove any unreacted starting materials.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reactant feed rates, temperature, and pressure to optimize the reaction conditions. The final product is typically obtained as a high-purity solid or concentrated aqueous solution.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation and Reduction: While the quaternary ammonium group is generally stable, the benzyl and dodecyl groups can undergo oxidation reactions under strong oxidative conditions, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, the compound can hydrolyze to form dodecylbenzylamine and trimethylamine.

Common Reagents and Conditions

    Nucleophiles: Hydroxide, cyanide, thiolate ions.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of new quaternary ammonium salts.

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Hydrolysis: Dodecylbenzylamine, trimethylamine.

Scientific Research Applications

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

    Biology: Employed as an antimicrobial agent in laboratory settings to study its effects on bacterial and fungal cultures.

    Medicine: Investigated for its potential use in disinfectants and antiseptics due to its broad-spectrum antimicrobial activity.

    Industry: Utilized in formulations for personal care products, such as shampoos and conditioners, as well as in industrial cleaners and detergents.

Mechanism of Action

The antimicrobial activity of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic dodecyl group, which integrates into the lipid bilayer, and the positively charged ammonium group, which interacts with negatively charged components of the cell membrane.

Comparison with Similar Compounds

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is part of a broader class of quaternary ammonium compounds, which include:

    Benzalkonium Chloride: Similar in structure but with varying alkyl chain lengths. Known for its use in disinfectants and antiseptics.

    Cetyltrimethylammonium Chloride: Contains a cetyl (hexadecyl) group instead of a dodecyl group. Commonly used in hair conditioners and fabric softeners.

    Tetradecyltrimethylammonium Bromide: Similar to cetyltrimethylammonium chloride but with a tetradecyl (myristyl) group. Used in similar applications as other quaternary ammonium compounds.

The uniqueness of this compound lies in its specific alkyl chain length and its balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications such as emulsification and antimicrobial activity.

Properties

CAS No.

1330-85-4

Molecular Formula

C22H40ClN

Molecular Weight

354.0 g/mol

IUPAC Name

(3-dodecylphenyl)methyl-trimethylazanium;chloride

InChI

InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)20-23(2,3)4;/h15,17-19H,5-14,16,20H2,1-4H3;1H/q+1;/p-1

InChI Key

NWUZFHOECSNOOL-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)C[N+](C)(C)C.[Cl-]

Key on ui other cas no.

19014-05-2
1330-85-4

Origin of Product

United States

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